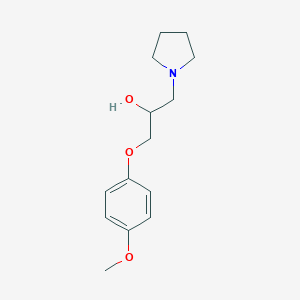![molecular formula C20H21NO B256865 9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol](/img/structure/B256865.png)
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol, also known as DEAC-F, is a fluorescent dye commonly used in scientific research. It has gained popularity due to its unique properties, such as high photostability and low toxicity, making it a preferred choice for various applications in the field of biology and chemistry.
Wirkmechanismus
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol functions by absorbing light at a specific wavelength and emitting it at a longer wavelength, resulting in fluorescence. This process is known as fluorescence resonance energy transfer (FRET), and it occurs when the dye is excited by light of a specific wavelength, causing it to emit light at a longer wavelength.
Biochemical and Physiological Effects:
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol has low toxicity and is not known to have any significant biochemical or physiological effects. It is generally considered safe for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol has several advantages for use in lab experiments, including its high photostability, low toxicity, and compatibility with a wide range of biological samples. However, it does have some limitations, such as its sensitivity to pH and temperature, which can affect its fluorescence properties. Additionally, its relatively high cost may limit its widespread use in some research settings.
Zukünftige Richtungen
There are several future directions for the use of 9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol in scientific research. One potential area of application is in the development of biosensors for the detection of specific molecules, such as neurotransmitters or hormones, in biological samples. Additionally, 9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol could be used in the development of new imaging techniques for the visualization of cellular processes in real-time. Finally, further research could be conducted to optimize the synthesis and properties of 9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol, making it an even more valuable tool for scientific research.
Synthesemethoden
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol can be synthesized using a one-pot reaction method, which involves the reaction between 9-iodo-9H-fluorene and diethylpropargylamine in the presence of a palladium catalyst. This method yields a high purity product with a good yield, making it a reliable method for the synthesis of 9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol.
Wissenschaftliche Forschungsanwendungen
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol has a wide range of applications in scientific research, particularly in the field of bioimaging. Its fluorescent properties make it an ideal candidate for labeling biomolecules, such as proteins and nucleic acids, for visualization and tracking in live cells. It has also been used in the study of cellular processes, such as endocytosis and exocytosis, and in the detection of reactive oxygen species in cells.
Eigenschaften
Produktname |
9-[3-(Diethylamino)prop-1-yn-1-yl]-9h-fluoren-9-ol |
|---|---|
Molekularformel |
C20H21NO |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
9-[3-(diethylamino)prop-1-ynyl]fluoren-9-ol |
InChI |
InChI=1S/C20H21NO/c1-3-21(4-2)15-9-14-20(22)18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h5-8,10-13,22H,3-4,15H2,1-2H3 |
InChI-Schlüssel |
WFISTBRSNNYJFF-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC#CC1(C2=CC=CC=C2C3=CC=CC=C31)O |
Kanonische SMILES |
CCN(CC)CC#CC1(C2=CC=CC=C2C3=CC=CC=C31)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide](/img/structure/B256787.png)




![2'-(furan-2-yl)-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B256794.png)

![2-Amino-4-(cyanomethyl)-6-[(3-pyridinylmethyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B256796.png)


![N-(1-adamantyl)-2-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256809.png)


![1-N',3-N'-bis[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide](/img/structure/B256814.png)